BenchChemオンラインストアへようこそ!

(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone

Conformational restriction Spirocyclic scaffold Amide vector control

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone (CAS 2097933-53-2) is a synthetic small molecule with the molecular formula C₁₇H₁₈F₂N₂O₂ and a molecular weight of 320.34 g/mol. It consists of a 6-methoxy-1H-indole-2-carbonyl fragment linked via an amide bond to a 1,1-difluoro-6-azaspiro[2.5]octane core.

Molecular Formula C17H18F2N2O2
Molecular Weight 320.34
CAS No. 2097933-53-2
Cat. No. B2614032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone
CAS2097933-53-2
Molecular FormulaC17H18F2N2O2
Molecular Weight320.34
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)CC4(F)F
InChIInChI=1S/C17H18F2N2O2/c1-23-12-3-2-11-8-14(20-13(11)9-12)15(22)21-6-4-16(5-7-21)10-17(16,18)19/h2-3,8-9,20H,4-7,10H2,1H3
InChIKeyXYGOVFIJHRTXRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone (CAS 2097933-53-2)? A Physicochemical and Scaffold Overview for Procurement Decisions


(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone (CAS 2097933-53-2) is a synthetic small molecule with the molecular formula C₁₇H₁₈F₂N₂O₂ and a molecular weight of 320.34 g/mol. It consists of a 6-methoxy-1H-indole-2-carbonyl fragment linked via an amide bond to a 1,1-difluoro-6-azaspiro[2.5]octane core [1]. The compound incorporates two distinct pharmacophoric elements: a 6-methoxyindole moiety, which is a privileged scaffold in kinase inhibition and GPCR modulation, and a gem-difluorinated azaspiro[2.5]octane ring system that imposes conformational rigidity and modulates lipophilicity [2]. Its spirocyclic architecture restricts rotational freedom of the amide substituent, potentially enhancing target selectivity relative to flexible-chain analogs. The compound is cataloged as a research building block, and its unique combination of fluorinated spiro-amine and indole-2-carboxamide has attracted interest in medicinal chemistry for the design of IDO inhibitors and other immunomodulatory agents [3].

Why Generic Substitution Fails for (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone: The Conformational and Electronic Basis


In-class compounds sharing the indole-2-carboxamide core cannot be freely interchanged with (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone because the 1,1-difluoro-6-azaspiro[2.5]octane motif introduces three critical differentiators absent in simpler piperidine or azaspiro[4.5]decane variants: (i) the spiro[2.5] junction locks the piperidine ring in a defined chair conformation, pre-organizing the amide vector for target engagement [1]; (ii) the gem-difluoro substituent on the cyclopropane ring withdraws electron density inductively, lowering the pKa of the proximal amine and altering hydrogen-bonding capacity at the carbonyl oxygen [2]; (iii) the combination of spiro-fusion and fluorine atoms increases molecular rigidity and metabolic resistance, which directly impacts pharmacokinetic profiles compared to non-fluorinated or monocyclic analogs [3]. These features create a unique pharmacological fingerprint that cannot be replicated by simply swapping the azaspiro core for a 4-substituted piperidine or an 8-azaspiro[4.5]decane ring system. The evidence below quantifies these differentiation dimensions where data are available.

Product-Specific Quantitative Evidence Guide: (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone vs. Closest Analogs


Conformational Pre-Organization: Spiro[2.5] vs. Monocyclic Piperidine Analogs

The 6-azaspiro[2.5]octane core of the target compound enforces a single chair conformation on the piperidine ring, fixing the dihedral angle of the amide bond. In contrast, a standard N-benzylpiperidine or N-arylpiperidine analog populates multiple conformers. Although direct crystallographic or NMR data for the target compound are not publicly available, the core 1,1-difluoro-6-azaspiro[2.5]octane scaffold has been characterized as a rigid spiro-fused system with a fixed N-amide orientation, which is predicted to reduce entropic penalty upon target binding compared to freely rotating piperidine analogs [1].

Conformational restriction Spirocyclic scaffold Amide vector control

Lipophilicity Modulation: 1,1-Difluoro vs. Non-Fluorinated Azaspiro Analogs

The gem-difluoro substitution on the cyclopropane ring of the azaspiro[2.5]octane core is reported to increase lipophilicity and metabolic stability relative to the parent non-fluorinated scaffold [1]. Although experimental LogP or LogD values for the full target compound are unavailable, the core 1,1-difluoro-6-azaspiro[2.5]octane exhibits distinct physicochemical properties versus non-fluorinated 6-azaspiro[2.5]octane. Published data for closely related fluorinated azaspiro derivatives demonstrate that gem-difluoro substitution on small rings increases calculated LogP by approximately 0.5–0.8 log units and reduces oxidative metabolism at adjacent positions [2]. This class-level trend is expected to differentiate the target compound from its non-fluorinated spiro analogs in terms of membrane permeability and CYP-mediated clearance.

Lipophilicity Fluorination LogP Metabolic stability

Indole-2-Carboxamide Privileged Scaffold: 6-Methoxy vs. Unsubstituted Indole

The 6-methoxy substituent on the indole ring differentiates the target compound from simple indole-2-carboxamide analogs. In related antimycobacterial indole scaffolds, the 6-methoxy group is critical for maintaining submicromolar activity: removal of the 6-methoxy group in 6-methoxy-1-n-octyl-1H-indole derivatives resulted in a ≥10-fold loss of potency against Mycobacterium tuberculosis H37Rv [1]. While this data pertains to a different azaspiro substitution pattern (azaspiroketal Mannich base series), it provides class-level evidence that the 6-methoxyindole moiety is a key pharmacophoric element. Analogs lacking the 6-methoxy group would be predicted to show diminished target engagement.

Indole-2-carboxamide Methoxy substitution Kinase inhibition GPCR modulation

IDO Inhibitor Patent Coverage: Spiro[2.5]octane vs. Spiro[3.5]nonane Scaffolds

Patent US-20200239464 explicitly claims spiro[2.5]octane and 6-azaspiro[2.5]octane analogs as IDO inhibitors for cancer immunotherapy [1]. The target compound, containing a 6-azaspiro[2.5]octane core, falls within the claimed Markush structure. In contrast, expanded-ring analogs such as spiro[3.5]nonane or 7-azaspiro[3.5]nonane derivatives are claimed separately, indicating that the ring size and spiro junction geometry are considered non-interchangeable for IDO inhibitory activity. While no IC₅₀ values for the target compound are disclosed in the patent, the explicit inclusion of the azaspiro[2.5]octane scaffold in a composition-of-matter claim provides intellectual property differentiation from larger spiro homologs.

IDO inhibition Immuno-oncology Spirocyclic scaffold Patent landscape

Best Research and Industrial Application Scenarios for (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone


IDO/TDO Inhibitor Hit-Finding and Lead Optimization in Immuno-Oncology

The compound serves as a rationally designed building block for IDO inhibitor programs. Its 6-azaspiro[2.5]octane core is explicitly claimed in patent US-20200239464 as an IDO inhibitor scaffold [1], and the 6-methoxyindole-2-carboxamide motif is a privileged pharmacophore for heme-binding enzymes. Medicinal chemists can use this building block to construct focused libraries that explore amide bioisostere replacements while retaining the conformational rigidity and metabolic stability of the difluoro-spiro core. Compared to purchasing pre-assembled IDO inhibitors, procuring this intermediate allows greater synthetic flexibility in SAR exploration [2].

Mycobacterial Membrane-Targeting Agent Development

The 6-methoxyindole-2-carbonyl fragment is a validated antimycobacterial pharmacophore. In published work, indolyl azaspiroketal Mannich bases containing a 6-methoxyindole moiety demonstrated submicromolar activity against M. tuberculosis H37Rv with selective membrane permeabilization [1]. By combining this fragment with the metabolically stable difluoro-azaspirooctane amine, researchers can explore next-generation antitubercular agents with potentially improved selectivity indices and in vivo half-lives, leveraging the class-level evidence that gem-difluoro substitution reduces oxidative metabolism [2].

Conformational Probe for GPCR Amide Pharmacophore Mapping

The rigid spiro[2.5]octane scaffold fixes the amide bond geometry, making this compound a valuable conformational probe for GPCR targets where amide orientation dictates agonist/antagonist functional activity. The difluoro substitution further modulates electronic properties of the amide carbonyl, enabling systematic exploration of hydrogen-bond acceptor strength without altering steric bulk [1]. This dual conformational-electronic control is not achievable with simple piperidine or azetidine amide analogs, positioning the target compound as a unique tool for pharmacophore refinement in receptor-ligand co-crystallography or cryo-EM studies [2].

Fluorinated Fragment Library Expansion for FBDD

In fragment-based drug discovery (FBDD), fluorinated spirocyclic amines are underrepresented in commercial libraries. The target compound, with its 1,1-difluoro-6-azaspiro[2.5]octane core, fills a gap in the available 3D fragment space. Its molecular weight (320 Da) and calculated LogP (~2.8) place it within the 'lead-like' rather than 'fragment' range, making it suitable for direct screening in biochemical assays [1]. The ¹⁹F NMR-active fluorine atoms also enable direct binding detection via ¹⁹F NMR reporter screening, a capability absent in non-fluorinated spiro analogs [2]. This makes the compound a dual-purpose entry: both a synthetic intermediate and a screening-ready probe.

Quote Request

Request a Quote for (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.